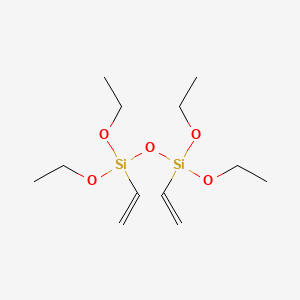

1,3-Divinyltetraethoxydisiloxane

Vue d'ensemble

Description

1,3-Divinyltetraethoxydisiloxane is an organosilicon compound with the molecular formula C10H22O4Si2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of vinyl groups attached to silicon atoms, which makes it a versatile reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Divinyltetraethoxydisiloxane can be synthesized through the hydrosilylation reaction of vinyl-containing silanes with tetraethoxysilane. The reaction typically involves the use of a platinum catalyst, such as Karstedt’s catalyst, under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{CH}_2=\text{CH}-\text{Si}(\text{OEt})_3 + \text{H}-\text{Si}(\text{OEt})_3 \xrightarrow{\text{Pt catalyst}} \text{CH}_2=\text{CH}-\text{Si}(\text{OEt})_2-\text{Si}(\text{OEt})_2-\text{CH}=\text{CH}_2 ]

Industrial Production Methods

Industrial production of this compound involves large-scale hydrosilylation processes using continuous flow reactors. The use of high-purity starting materials and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Divinyltetraethoxydisiloxane undergoes various types of chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.

Cross-coupling reactions: Formation of carbon-carbon bonds using palladium or nickel catalysts.

Polymerization: Formation of polymers through the reaction of vinyl groups with other monomers.

Common Reagents and Conditions

Hydrosilylation: Platinum catalysts, such as Karstedt’s catalyst, are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Cross-coupling reactions: Palladium or nickel catalysts, along with ligands such as triphenylphosphine, are used. The reaction conditions vary depending on the specific coupling partners.

Polymerization: Radical initiators or transition metal catalysts are used to initiate the polymerization process.

Major Products Formed

Hydrosilylation: The major product is the addition product where the silicon-hydrogen bond has added across the carbon-carbon double bond.

Cross-coupling reactions: The major products are the coupled products where new carbon-carbon bonds have been formed.

Polymerization: The major products are polymers with varying molecular weights and properties, depending on the monomers used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Polymer Chemistry

- DVTES is primarily employed in the synthesis of silicone-based polymers. Its ability to act as a vinyl donor facilitates the formation of cross-linked structures, which are crucial for developing elastomers and sealants. The compound is often used in creating polydimethylsiloxanes (PDMS), which have applications in coatings, adhesives, and biomedical devices.

-

Catalysis

- DVTES is utilized as a ligand in organometallic chemistry, particularly in the formation of platinum-based catalysts such as Karstedt's catalyst. These catalysts are vital for hydrosilylation reactions, which are essential in producing silicone materials with specific properties . The catalytic efficiency of these complexes has been demonstrated in various studies, showing high turnover numbers (TON) in synthetic reactions .

-

Biomedical Applications

- Research has explored DVTES for its potential to enhance biocompatibility in medical devices. By modifying surfaces with DVTES-derived polymers, researchers aim to reduce protein adsorption and improve the performance of implants . Studies have shown that grafting hydrophilic polymers onto surfaces treated with DVTES can yield biocompatible coatings that minimize thrombogenicity .

- Electrochemical Applications

Table 1: Comparison of Applications of DVTES

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of silicone-based polymers | Cross-linking capabilities for enhanced durability |

| Catalysis | Formation of platinum-based catalysts | High catalytic efficiency in hydrosilylation |

| Biomedical Devices | Surface modification for implants | Improved biocompatibility and reduced thrombogenicity |

| Electrochemistry | Enhancing properties of lithium-ion battery materials | Increased conductivity and performance |

Case Studies

- Hydrosilylation Reactions : A study demonstrated that platinum-DVTES complexes exhibited exceptional catalytic activity in hydrosilylation reactions, achieving yields above 95% with minimal by-products. This efficiency highlights the importance of DVTES in industrial applications where high purity and selectivity are required .

- Biocompatible Coatings : Research involving the grafting of DVTES-derived polymers onto metal surfaces showed a significant reduction in fibrinogen adsorption compared to untreated surfaces. This finding supports the use of DVTES in developing medical devices that require biocompatible interfaces .

- Battery Performance : Investigations into lithium-rich layered oxide cathodes revealed that incorporating DVTES into the electrode material resulted in improved electrochemical stability and capacity retention during cycling tests. This application is particularly relevant for next-generation battery technologies aimed at enhancing energy density .

Mécanisme D'action

The mechanism of action of 1,3-divinyltetraethoxydisiloxane in hydrosilylation reactions involves the activation of the silicon-hydrogen bond by the platinum catalyst. The activated silicon-hydrogen bond then adds across the carbon-carbon double bond, forming the addition product. In cross-coupling reactions, the compound acts as a vinyl donor, participating in the formation of new carbon-carbon bonds through the catalytic cycle of the palladium or nickel catalyst.

Comparaison Avec Des Composés Similaires

1,3-Divinyltetraethoxydisiloxane can be compared with other similar compounds, such as:

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has methyl groups instead of ethoxy groups attached to the silicon atoms. It is also used in hydrosilylation and cross-coupling reactions but has different reactivity and properties due to the presence of methyl groups.

1,3-Divinyltetramethyldisiloxane: Similar to 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, this compound has methyl groups instead of ethoxy groups. It is used in similar applications but has different solubility and reactivity properties.

The uniqueness of this compound lies in its ethoxy groups, which provide different solubility and reactivity characteristics compared to its methyl-substituted counterparts. This makes it a valuable reagent in specific applications where these properties are advantageous.

Activité Biologique

1,3-Divinyltetraethoxydisiloxane (DVTES) is a siloxane compound characterized by its unique molecular structure, which includes two vinyl groups attached to a tetrasiloxane backbone. This compound exhibits significant potential in various industrial applications, particularly in polymer synthesis and material science. However, its biological activity remains less explored. This article aims to provide a comprehensive overview of the biological activity of DVTES, including its chemical properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₁₈O₂Si₂

- Molecular Weight : 186.4 g/mol

- Density : 0.809 g/mL at 25 °C

- Boiling Point : 139-140 °C

- Melting Point : -99 °C

- Flash Point : 24 °C (75 °F)

DVTES is a colorless or yellowish transparent liquid that is moisture-sensitive and insoluble in water, which necessitates careful handling due to its flammability and irritant properties .

Synthesis Methods

DVTES can be synthesized through several methods, including:

- Hydrosilylation Reactions : Involving the addition of vinyl-containing silanes to siloxanes.

- Cross-Coupling Reactions : Utilizing DVTES as a vinyl donor in reactions with various catalysts to form more complex siloxane structures.

These methods allow for the production of high-purity DVTES suitable for both research and industrial applications .

Biological Activity

While the primary focus of research on DVTES has been on its chemical reactivity and applications in material science, some studies have explored its biological interactions:

Case Studies and Research Findings

- Toxicological Assessment :

-

Polymer Biocatalysis :

- Research highlighted the use of DVTES in modifying polysiloxane resins, which could have implications for biocompatibility in medical applications. The study noted that the incorporation of DVTES improved the mechanical properties of the resulting materials, suggesting potential use in biomedical devices .

- Electrochemical Applications :

Comparative Analysis with Similar Compounds

To better understand the unique properties of DVTES, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,3-Divinyl-1,1,3,3-tetramethylsiloxane | C₈H₁₈OSi₂ | Similar structure; used in polymerization |

| Vinyltrimethoxysilane | C₈H₁₈O₃Si | More reactive due to methoxy groups; used as a coupling agent |

| Divinylbenzene | C₈H₈ | Aromatic compound; primarily for polymerization reactions |

| Octamethylcyclotetrasiloxane | C₈H₂₄OSi₄ | Less reactive than divinyl compounds; used in silicone products |

DVTES's unique dual vinyl groups enable specific reactivity patterns advantageous in silicone chemistry and advanced material synthesis compared to these similar compounds .

Propriétés

IUPAC Name |

ethenyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAYYDBNSRGYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(OCC)O[Si](C=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374458 | |

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-26-6 | |

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 1,3-Divinyltetraethoxydisiloxane in silsesquioxane cage synthesis?

A1: this compound serves as a building block in the synthesis of silsesquioxane cages, specifically T8, T10, and T12 cages [, ]. These cages are composed of silicon and oxygen atoms arranged in polyhedral structures. The vinyl groups present in this compound can participate in hydrolysis and condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds, which are crucial for building the cage structure.

Q2: How does the use of this compound compare to other methods for silsesquioxane cage synthesis?

A2: The research highlights that using this compound, alongside tetra n-butylammonium fluoride (TBAF) as a catalyst, results in improved reaction yields compared to previously reported methods for synthesizing T8, T10, and T12 silsesquioxane cages [, ]. This suggests that this method may offer a more efficient route for producing these specific cage structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.